molecular formula C14H12INOS B5081001 4-iodo-N-[3-(methylthio)phenyl]benzamide

4-iodo-N-[3-(methylthio)phenyl]benzamide

Numéro de catalogue: B5081001
Poids moléculaire: 369.22 g/mol
Clé InChI: ZVSFPTYBUYULLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-iodo-N-[3-(methylthio)phenyl]benzamide is a synthetic small molecule provided for research and development purposes. This compound belongs to the N-phenylbenzamide class of molecules, which have been identified as a privileged scaffold in medicinal chemistry for the development of receptor agonists . Specifically, close structural analogs of this benzamide, such as those featuring a 3-trifluoromethylphenyl or a 3-(methyl(methylsulfonyl)amino)phenyl group, have been reported as potent small-molecule agonists for the relaxin/insulin-like family peptide receptor 1 (RXFP1) . The activation of RXFP1 is a key therapeutic target of interest due to its role in modulating cardiovascular and renal functions, promoting extracellular matrix remodeling, and exerting antifibrotic and anti-inflammatory effects . The presence of the iodine atom on the benzamide ring and the methylthio ether on the aniline ring makes this compound a valuable intermediate for further chemical exploration. Researchers can utilize this structure in cross-coupling reactions, such as Suzuki reactions, to generate a diverse array of analogs for structure-activity relationship (SAR) studies, as demonstrated with similar 3-bromophenyl derivatives . This chemical is intended for use in investigating new pathways in fibrotic disease research, cardiovascular studies, and the development of novel GPCR-targeted therapeutics.

Propriétés

IUPAC Name

4-iodo-N-(3-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INOS/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSFPTYBUYULLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

Substituents on the benzamide scaffold profoundly impact electronic properties, solubility, and steric interactions. Below is a comparative analysis of key analogs:

Compound Name Substituent (Benzoyl Ring) N-Aryl Group Key Properties Reference
4-Iodo-N-[3-(methylthio)phenyl]benzamide Iodo (para) 3-(Methylthio)phenyl High molecular weight (due to iodine); polarizable, electron-withdrawing [18]
4-(tert-Butyl)-N-(4-(methylthio)phenyl)benzamide tert-Butyl (para) 4-(Methylthio)phenyl Bulky electron-donating group; enhanced lipophilicity [18]
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Chloro, Hydroxy (ortho) 4-(Trifluoromethyl)phenyl Electron-withdrawing CF₃; hydroxyl group enables H-bonding [15]
N-(2-Nitrophenyl)-4-bromobenzamide Bromo (para) 2-Nitrophenyl Strong electron-withdrawing (NO₂); bromine offers moderate steric hindrance [9]

Key Observations :

  • Iodo vs.
  • Electron-Donating vs. Withdrawing Groups : The tert-butyl group (electron-donating) increases lipophilicity, whereas nitro or trifluoromethyl groups enhance electrophilicity and reactivity .

Key Observations :

  • Iodo vs. Nitro/Chloro : The absence of a hydroxyl group in the target compound may reduce H-bonding capacity compared to salicylamides, but iodine’s size could improve van der Waals interactions .
  • Role of Functional Groups: Propanoic acid derivatives () show altered pharmacokinetics due to ionization, unlike neutral benzamides .

Spectral Data Comparisons :

  • IR Spectroscopy : The target compound’s C=O stretch (~1660–1680 cm⁻¹) and absence of S-H bands (~2500–2600 cm⁻¹) align with tautomeric stability in similar triazoles .
  • NMR : The para-iodo substituent would deshield adjacent protons, causing distinct ¹H-NMR shifts compared to methyl or tert-butyl groups .

Q & A

Q. What are the standard synthetic routes for 4-iodo-N-[3-(methylthio)phenyl]benzamide?

The synthesis typically involves:

  • Coupling reactions : Amide bond formation between 4-iodobenzoic acid derivatives and 3-(methylthio)aniline using coupling agents like EDCl/HOBt .
  • Iodination : Direct iodination of precursor benzamides using iodine monochloride (ICl) in acetic acid .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, followed by recrystallization . Key parameters: Temperature (60–80°C), reaction time (12–24 hrs), and inert atmosphere (N₂) to prevent oxidation of the methylthio group .

Q. Which analytical techniques are used to confirm the compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and amide bond formation .
  • Mass spectrometry (ESI-MS or HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require post-reaction dialysis to remove residues .
  • Catalyst screening : Pd(OAc)₂ for regioselective iodination, reducing side products .
  • Table 1 : Yield optimization under varying conditions:
Temperature (°C)CatalystSolventYield (%)
60NoneDCM45
80Pd(OAc)₂DMF78
70EDClTHF62
  • Note: Pd-catalyzed methods show superior yields but require rigorous metal residue removal .

Q. How can researchers design assays to evaluate the compound’s bioactivity?

  • Enzyme inhibition assays : Kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., EGFR) to confirm mechanism .

Q. How to resolve discrepancies in bioactivity data across studies?

  • Batch-to-batch variability : Ensure compound purity via HPLC and elemental analysis .
  • Assay conditions : Standardize pH, serum concentration, and incubation time .
  • Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, IC₅₀) to identify outliers .

Q. What computational methods predict binding affinity and selectivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase domain) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to estimate binding free energies .
  • Pharmacophore modeling : Identify critical functional groups (e.g., iodobenzamide for hydrophobic interactions) .

Data Contradiction Analysis

Q. Why do some studies report anticancer activity while others show no efficacy?

  • Cell line variability : Sensitivity differences due to genetic mutations (e.g., p53 status) .
  • Metabolic stability : Rapid hepatic clearance in certain models reduces bioavailability .
  • Off-target effects : Use siRNA silencing or proteome profiling to rule out non-specific interactions .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction conditions (e.g., solvent grade, moisture levels) meticulously .
  • Bioassay validation : Include positive/negative controls and triplicate measurements .
  • Data transparency : Share raw NMR/MS files in supplementary materials for peer validation .

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